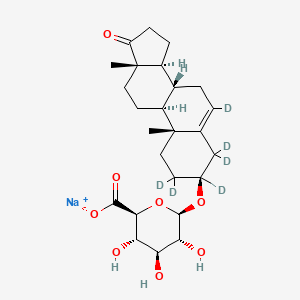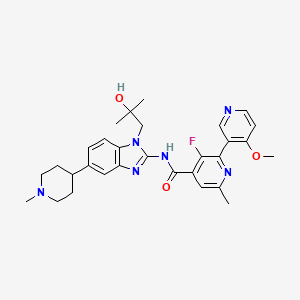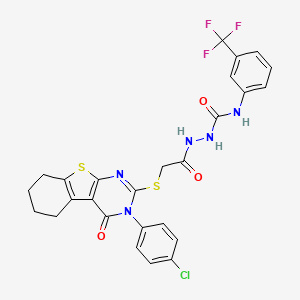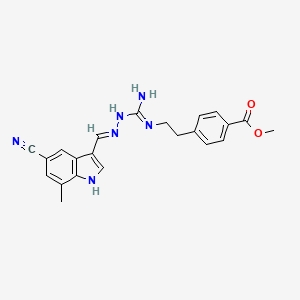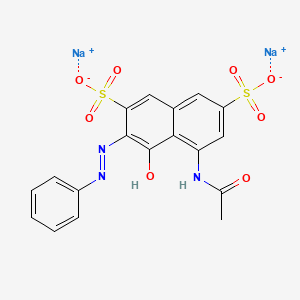
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is an organic sodium salt. It is the disodium salt of 5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid. This compound is known for its vibrant color and is commonly used as a dye in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves several steps. The starting material is typically 2,7-naphthalenedisulfonic acid. The synthesis proceeds through the following steps:
Acetylation: The 2,7-naphthalenedisulfonic acid is acetylated to introduce the acetamido group at the 5-position.
Diazotization: The compound is then subjected to diazotization to introduce the diazenyl group at the 3-position.
Coupling Reaction: The diazonium salt formed in the previous step is coupled with a phenol derivative to introduce the hydroxy and phenyl groups at the 4 and 3 positions, respectively.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for high yield and purity. The process involves:
Large-scale acetylation: Using acetic anhydride and a catalyst to ensure complete acetylation.
Efficient diazotization: Using sodium nitrite and hydrochloric acid under controlled temperature conditions.
Coupling reaction: Conducted in large reactors with efficient mixing to ensure uniform product formation.
Purification and neutralization: The product is purified through crystallization and neutralized with sodium hydroxide to obtain the final disodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a histological dye for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
The mechanism of action of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of both acetamido and diazenyl groups. Similar compounds include:
Disodium 4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the acetamido group.
Disodium 5-acetamido-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the hydroxy group.
Disodium 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonate: Lacks the diazenyl group.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C18H13N3Na2O8S2 |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
WXLFIFHRGFOVCD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

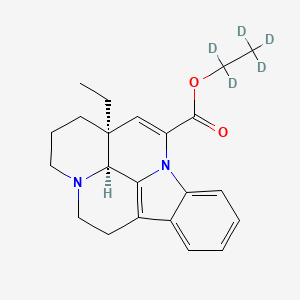
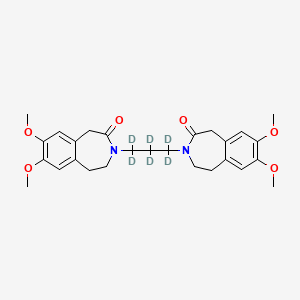
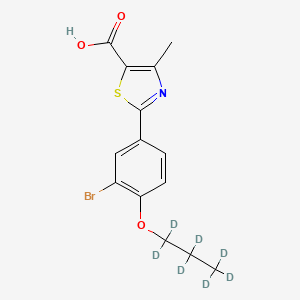
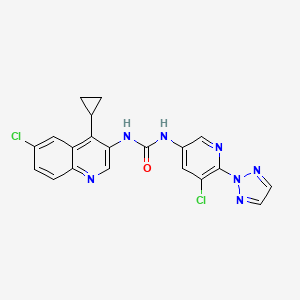
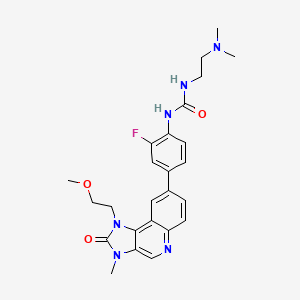

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
